2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid
Overview
Description
2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid, commonly known as DMAP, is a heterocyclic organic compound used as a catalyst in various organic reactions . It has a molecular formula of C9H14N4O2 and a molecular weight of 210.23 g/mol .
Synthesis Analysis
The synthesis of pyrimidines like DMAP often involves the use of the Dimroth rearrangement . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of DMAP consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . It also has two dimethylamino groups attached at positions 2 and 4, and a carboxylic acid group attached at position 6 .Scientific Research Applications
Synthesis of Novel Polymers
The compound's derivatives are instrumental in synthesizing new polymeric materials with advanced properties. For example, the synthesis and characterization of new aromatic poly(amide–imide)s based on pyridine derivatives showcase the development of polymers with good solubility in polar aprotic solvents and high thermal stability, with weight loss temperatures above 485 °C under a nitrogen atmosphere. These materials could be pivotal for applications requiring high-performance thermal and chemical resistance (Behniafar & Banihashemi, 2004).
Development of Antiviral Agents
Compounds related to 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid have shown potential in antiviral research. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, derived from modifications at the 2, 4, and 6 positions of the pyrimidine ring, exhibit inhibitory effects against various viruses, including herpes viruses and retroviruses. These findings underscore the compound's relevance in designing new antiviral therapies, highlighting the potential for treating diseases caused by these viruses (Holý et al., 2002).
Organic Synthesis and Chemical Studies
The compound and its derivatives are valuable in organic synthesis, enabling the creation of a variety of chemical structures with potential biological activity. Research into the synthesis and characterization of pyrimidinaminides and bis-pyrimido-[4,5-d]-pyrimidine derivatives demonstrates the utility of these compounds in constructing complex molecules. Such molecules could serve as precursors for pharmaceuticals or as ligands in materials science, indicating the compound's versatility in organic chemistry (Schmidt, 2002), (Das et al., 2013).
Fluorescent Probes and pH Sensors
Certain derivatives exhibit unique photophysical properties, making them suitable for use as fluorescent probes and pH sensors. The synthesis and photophysical properties study of pyrimidine-phthalimide derivatives reveals their potential in developing novel colorimetric pH sensors. These sensors could be crucial in various biochemical and industrial applications where pH monitoring is essential (Yan et al., 2017).
properties
IUPAC Name |
2,6-bis(dimethylamino)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12(2)7-5-6(8(14)15)10-9(11-7)13(3)4/h5H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPRJVXKQCFURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C(=O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370767 | |
Record name | 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid | |
CAS RN |
386715-39-5 | |
Record name | 2,6-Bis(dimethylamino)-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386715-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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